

Lipofermata solubility and stability in DMSO

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Compound of Interest

Compound Name: *Lipofermata*

Cat. No.: *B15566111*

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Lipofermata Technical Support Center

Welcome to the technical support resource for **Lipofermata**. This guide provides detailed information on the solubility and stability of **Lipofermata** in DMSO, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **Lipofermata**?

A1: The recommended solvent for dissolving **Lipofermata** is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of **Lipofermata** in DMSO?

A2: **Lipofermata** is highly soluble in DMSO. Different suppliers report slightly different maximum solubilities. It has been reported to be soluble at 100 mg/mL (277.60 mM) and also at 25 mg/mL.^{[1][2]} It is advisable to consult the product-specific datasheet for the most accurate information.

Q3: My **Lipofermata** solution in DMSO appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:

- Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many compounds, including **Lipofermata**.^[1] Always use newly opened, anhydrous, research-grade DMSO.
- Apply gentle heating and/or sonication: To aid dissolution, you can warm the solution gently (e.g., in a 37°C water bath) and/or use an ultrasonic bath.^[1] This can help break up any aggregates and facilitate complete dissolution.
- Prepare a fresh stock solution: If the issue persists, it is best to discard the old solution and prepare a fresh one using the precautions mentioned above.

Q4: How should I store **Lipofermata** powder and its DMSO stock solution?

A4: Proper storage is crucial for maintaining the stability and activity of **Lipofermata**.

- Powder: Store the solid form of **Lipofermata** at -20°C for up to 3 years.^[1]
- DMSO Stock Solution: For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to 1 month. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Q5: I am observing precipitation when I dilute my **Lipofermata** DMSO stock in aqueous media for my cell-based assay. How can I prevent this?

A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or cell culture medium. Here are some strategies to minimize precipitation:

- Use a multi-step dilution: Instead of diluting the DMSO stock directly into the final aqueous solution, perform one or more intermediate dilutions in a co-solvent system. For example, you can use formulations containing PEG300, Tween-80, or SBE-β-CD.
- Vortex while diluting: Add the **Lipofermata** stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent the compound from crashing out of solution.

- Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity. However, ensure it is sufficient to maintain the solubility of **Lipofermata** at the desired working concentration.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for **Lipofermata**.

Table 1: Solubility of **Lipofermata**

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	277.60	Ultrasonic treatment may be needed. Use of newly opened, hygroscopic-free DMSO is recommended.
DMSO	25	-	-
DMF	30	-	-
Ethanol	1	-	-
DMF:PBS (pH 7.2) (1:10)	0.09	-	-

Formula Weight: 360.2 g/mol

Table 2: Storage and Stability of **Lipofermata**

Form	Storage Temperature (°C)	Stability Period
Powder	-20	3 years
In Solvent (DMSO)	-80	6 months
In Solvent (DMSO)	-20	1 month

Table 3: **Lipofermata** Inhibitory Concentrations (IC₅₀)

Cell Line	IC ₅₀ (μM)	Target/Assay
Caco-2	4.84	Fatty acid transport inhibition
C2C12, INS-1E, Caco-2, HepG2	2.74 - 39.34	C1-BODIPY-C12 transport inhibition
mmC2C12, mINS-1E, Caco-2, HepG2	3 - 6	Long- and very long-chain fatty acid uptake

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Lipofermata** Stock Solution in DMSO

- Materials:
 - Lipofermata** (solid powder)
 - Anhydrous, research-grade DMSO
 - Sterile microcentrifuge tubes
 - Calibrated pipette
 - Vortex mixer
 - Ultrasonic bath (optional)
- Procedure:

1. Equilibrate the **Lipofermata** vial to room temperature before opening to prevent moisture condensation.
2. Weigh out the desired amount of **Lipofermata** powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.602 mg of **Lipofermata** (Formula Weight: 360.2 g/mol).
3. Add the appropriate volume of fresh DMSO to the **Lipofermata** powder.
4. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
5. If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
6. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
7. Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of **Lipofermata** Working Solution for In Vitro Assays

This protocol provides an example of preparing a working solution with a final DMSO concentration of 0.1%.

- Materials:
 - 10 mM **Lipofermata** stock solution in DMSO
 - Appropriate aqueous buffer or cell culture medium
 - Sterile tubes
 - Calibrated pipettes
- Procedure:
 1. Thaw a frozen aliquot of the 10 mM **Lipofermata** stock solution at room temperature.

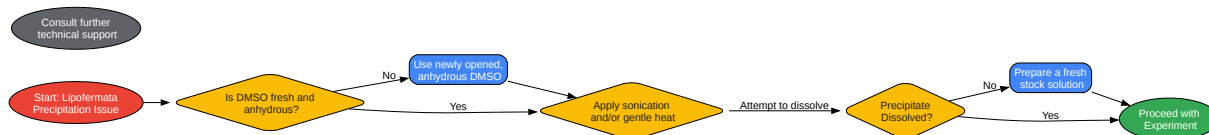
2. Perform a serial dilution of the stock solution in your chosen aqueous medium. For example, to prepare a 10 μM working solution:

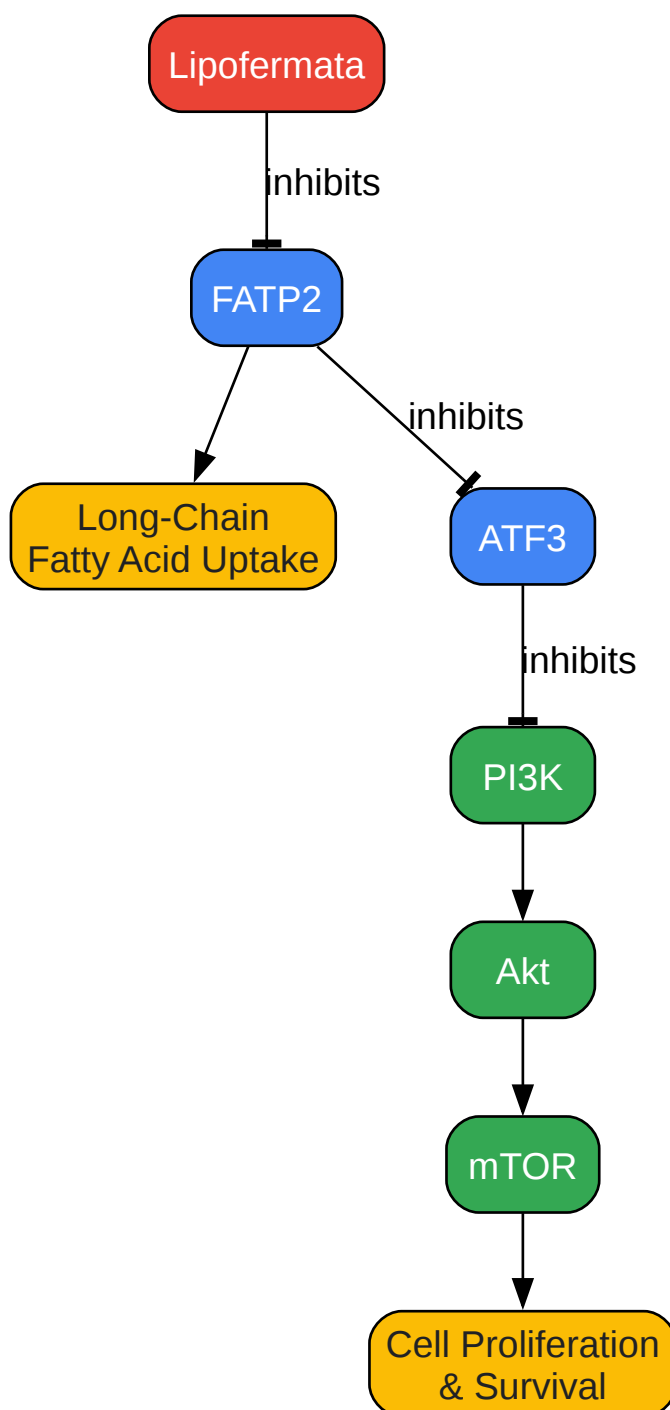
- Prepare an intermediate dilution by adding 1 μL of the 10 mM stock to 99 μL of medium (resulting in a 100 μM solution in 1% DMSO).
- Vortex gently immediately after adding the stock.
- Prepare the final 10 μM working solution by adding 10 μL of the 100 μM intermediate dilution to 90 μL of medium. The final DMSO concentration will be 0.1%.

3. Use the working solution immediately in your experiment.

Visualizations

Below are diagrams illustrating key concepts related to **Lipofermata**.





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References

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